
N-Boc-exo-3-N-Boc-Aminotropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of tropane, a bicyclic organic compound, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Boc-exo-3-N-Boc-Aminotropane is typically synthesized through a multi-step process. The synthesis begins with the reaction of the corresponding cyclopropylamine with tert-butoxycarbonyl chloride (Boc-Cl) to form the intermediate N-Boc-exo-3-aminotropane . This intermediate is then subjected to further reactions, such as hydrolysis or deprotection, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-exo-3-N-Boc-Aminotropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Boc-exo-3-aminotropane oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
N-Boc-exo-3-N-Boc-Aminotropane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Boc-exo-3-N-Boc-Aminotropane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-endo-3-aminotropane: Another derivative of tropane with a similar structure but different stereochemistry.
N-Boc-3-piperidineacetic acid: A related compound with a piperidine ring instead of a tropane ring.
N-Boc-3-aminopiperidine: Similar in structure but with a piperidine ring.
Uniqueness
N-Boc-exo-3-N-Boc-Aminotropane is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in the synthesis of complex molecules and pharmaceuticals, as it provides stability and selectivity in chemical reactions .
Propiedades
Fórmula molecular |
C17H30N2O4 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
tert-butyl (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C17H30N2O4/c1-16(2,3)22-14(20)18-11-9-12-7-8-13(10-11)19(12)15(21)23-17(4,5)6/h11-13H,7-10H2,1-6H3,(H,18,20)/t11?,12-,13+ |
Clave InChI |
TVQSUOLHHNWGEY-YHWZYXNKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2CCC(C1)N2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


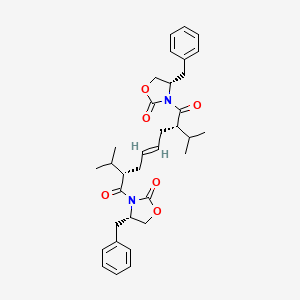
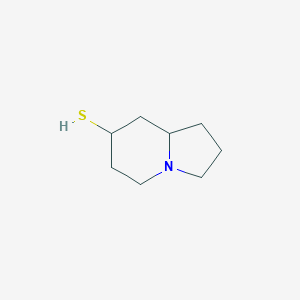
![1,2-bis[4-(4-phenylphenyl)phenyl]ethanone](/img/structure/B13089300.png)

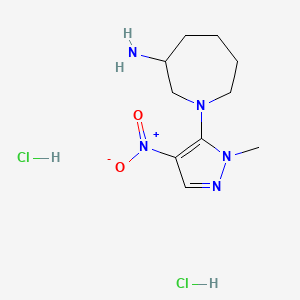
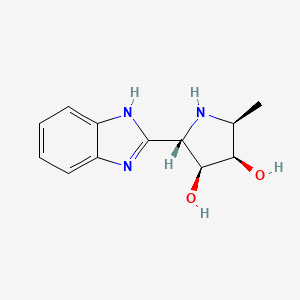
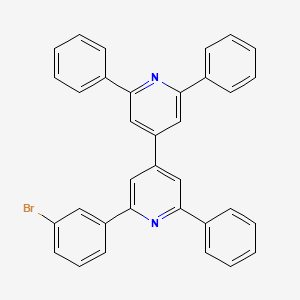
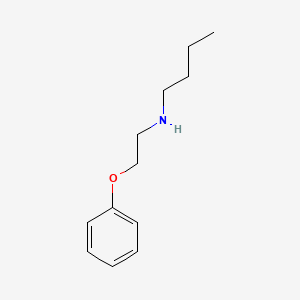
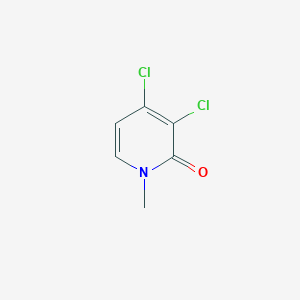

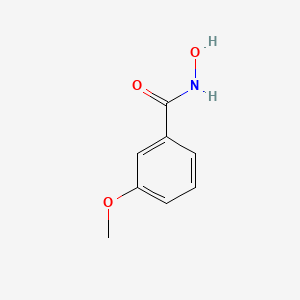
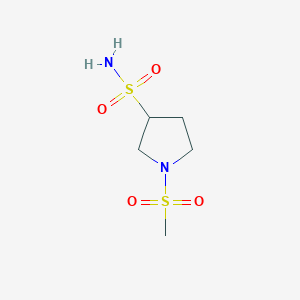
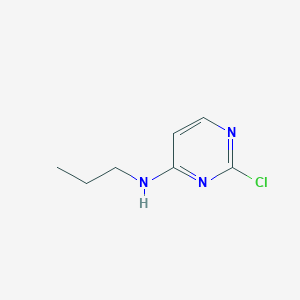
![1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13089364.png)
